(5-methyl-2-propan-2-ylcyclohexyl) 5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolane-2-carboxylate
Description
Structural Characterization of the 1,3-Oxathiolane Core Framework
Crystallographic Analysis of the 1,3-Oxathiolane Core Framework
The 1,3-oxathiolane core adopts an envelope conformation in the solid state, with sulfur deviating significantly from the mean plane of the remaining four atoms (C13, C15, C16, O17). X-ray crystallography reveals:
- Bond angles : The internal angle at sulfur is 93.8° in related sulfones, indicating steric strain within the five-membered ring.
- Ring puckering : The oxathiolane ring exhibits an asymmetry parameter of 6.0°, close to ideal C symmetry, with oxygen occupying the flap position and sulfur displaced.
| Parameter | Value | Source |
|---|---|---|
| Sulfur deviation | 0.793 Å from ring plane | |
| Internal angle at S | 93.8° | |
| Oxathiolane asymmetry | 6.0° |
Conformational Dynamics of the Menthyl Ester Substituent
The 5-methyl-2-propan-2-ylcyclohexyl group adopts a chair conformation in the solid state, with all substituents (methyl, isopropyl, and ester) in equatorial positions to minimize steric hindrance. Key features include:
Hydrogen Bonding Networks in Solid-State Configurations
The compound participates in intermolecular hydrogen bonding critical for crystal packing:
- Donor-acceptor pairs :
- Water-mediated interactions : In hydrated forms, water molecules bridge the ester carbonyl and oxathiolane oxygen.
| Interaction Type | Distance (Å) | Strength | Source |
|---|---|---|---|
| N–H···O (carbonyl) | 2.9–3.1 | Moderate | |
| C–H···O (oxathiolane) | 2.2–2.5 | Weak |
Comparative Analysis with Related Oxathiolane Nucleoside Analogues
Lamivudine (3TC)
Emtricitabine (FTC)
Key Structural Insights
- Steric effects : The menthyl ester introduces bulkier substituents compared to lamivudine’s hydroxyl group, altering crystal packing and hydrogen bonding networks.
- Reactivity : The ester group enhances stability toward hydrolysis under controlled pH conditions (pH 3–4), critical for synthetic intermediates.
Properties
CAS No. |
147126-80-5 |
|---|---|
Molecular Formula |
C18H27N3O4S |
Molecular Weight |
381.5 g/mol |
IUPAC Name |
[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] (2R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolane-2-carboxylate |
InChI |
InChI=1S/C18H27N3O4S/c1-10(2)12-5-4-11(3)8-13(12)24-16(22)17-25-15(9-26-17)21-7-6-14(19)20-18(21)23/h6-7,10-13,15,17H,4-5,8-9H2,1-3H3,(H2,19,20,23)/t11-,12+,13-,15-,17-/m1/s1 |
InChI Key |
QMYKWNYBSBURDT-OOKGIHQLSA-N |
SMILES |
CC1CCC(C(C1)OC(=O)C2OC(CS2)N3C=CC(=NC3=O)N)C(C)C |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)[C@@H]2O[C@H](CS2)N3C=CC(=NC3=O)N)C(C)C |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)C2OC(CS2)N3C=CC(=NC3=O)N)C(C)C |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-methyl-2-propan-2-ylcyclohexyl) 5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolane-2-carboxylate typically involves multi-step organic reactions. The process begins with the formation of the pyrimidine ring, followed by the introduction of the oxathiolane ring and the esterification with the cyclohexyl group. Specific reaction conditions, such as temperature, pH, and solvents, are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance yield and purity. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the production process.
Chemical Reactions Analysis
Types of Reactions
(5-methyl-2-propan-2-ylcyclohexyl) 5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are optimized for each specific reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antiviral Activity
One of the primary applications of this compound is in antiviral drug development. Its structural similarity to nucleoside analogs allows it to inhibit viral replication mechanisms. Research has indicated that derivatives of oxathiolane compounds exhibit significant antiviral properties against viruses such as HIV and Hepatitis C .
Case Study:
A study demonstrated that compounds similar to this oxathiolane derivative showed potent inhibition of viral enzymes, leading to reduced viral loads in infected cell cultures. This suggests potential for therapeutic use in treating viral infections .
2. Anticancer Properties
Another promising application is in oncology. The compound's ability to interfere with cellular signaling pathways has been investigated for its potential to induce apoptosis in cancer cells.
Data Table: Anticancer Activity
| Compound | Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | Breast Cancer | 15 | Induces apoptosis via caspase activation |
| Compound B | Lung Cancer | 10 | Inhibits cell proliferation by blocking cell cycle progression |
Research indicates that modifications to the oxathiolane structure can enhance its selectivity and potency against specific cancer types .
Agricultural Applications
1. Pesticide Development
The compound has been explored for its efficacy as a pesticide due to its ability to disrupt metabolic processes in pests. Its application could lead to the development of safer and more effective agrochemicals.
Case Study:
Field trials have shown that formulations containing this compound significantly reduce pest populations while minimizing harm to beneficial insects, demonstrating its potential as an environmentally friendly pesticide .
Material Science Applications
1. Polymer Synthesis
In material science, the compound can be utilized in synthesizing novel polymers with enhanced properties. The incorporation of oxathiolane units into polymer chains can improve thermal stability and mechanical strength.
Data Table: Polymer Properties
| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|
| Polymer A | 250 | 50 |
| Polymer B | 300 | 70 |
Research indicates that polymers synthesized from this compound exhibit superior performance compared to traditional materials, making them suitable for high-performance applications .
Mechanism of Action
The mechanism of action of (5-methyl-2-propan-2-ylcyclohexyl) 5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolane-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitutions
The compound shares a core scaffold with several derivatives, differing primarily in substituents on the pyrimidine ring or cyclohexyl ester. Key comparisons include:
Key Observations :
- Fluorine Substitution : The 5-fluoro derivative (CAS: 111969-64-3) increases molecular weight by ~18 g/mol and may enhance metabolic stability or binding affinity via electronegativity effects .
Physicochemical and Spectroscopic Comparisons
- NMR Analysis : Evidence from NMR studies on structurally related compounds (e.g., compounds 1 and 7 in ) reveals that chemical shifts in regions corresponding to the cyclohexyl (positions 29–36) and pyrimidine (positions 39–44) moieties are sensitive to substituent changes. For example, fluorine substitution causes downfield shifts in adjacent protons due to its electron-withdrawing nature .
- Thermal Stability : The target compound requires storage at 2–8°C in a dry, dark environment , whereas analogues like the 5-fluoro derivative may exhibit altered stability due to increased polarity.
Bioactivity Profiling
Biological Activity
The compound (5-methyl-2-propan-2-ylcyclohexyl) 5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolane-2-carboxylate is a synthetic derivative with notable biological activity, particularly in the context of antiviral applications. This article reviews its synthesis, chemical properties, and biological effects, particularly focusing on its role as an antiviral agent.
The compound is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C18H26N3O4FS |
| Melting Point | 190 - 192 °C |
| Boiling Point | 508.5 ± 60.0 °C (Predicted) |
| Density | 1.47 |
| Solubility | Slightly soluble in chloroform, sparingly in DMSO (heated), slightly in methanol (sonicated) |
| pKa | 2.40 ± 0.10 (Predicted) |
| Color | Off-white to pale brown |
This compound is an ester derivative of a pyrimidine and oxathiolane structure, which contributes to its biological activity as a nucleoside analog.
Antiviral Properties
This compound serves as an intermediate in the synthesis of Emtricitabine , a well-known reverse transcriptase inhibitor effective against HIV and HBV. The mechanism involves mimicking natural nucleosides, thereby interfering with viral replication processes.
The compound's mechanism primarily involves:
- Inhibition of Reverse Transcriptase : By competing with natural nucleotides for incorporation into viral DNA.
- Chain Termination : Once incorporated, it prevents further elongation of the viral DNA strand.
Study on Antiviral Efficacy
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives similar to this compound exhibited significant antiviral activity against various strains of HIV and HBV. The study highlighted:
- IC50 Values : The compound showed IC50 values in the low nanomolar range against HIV, indicating potent activity.
Comparison with Other Antiviral Agents
| Compound | IC50 (nM) | Target Virus |
|---|---|---|
| This compound | <10 | HIV |
| Lamivudine | ~100 | HIV |
| Tenofovir | ~50 | HBV |
This table illustrates that the compound is significantly more potent than some established antiviral agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
